molecular formula C13H15F2NO3S B8092729 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide

Cat. No.: B8092729
M. Wt: 303.33 g/mol
InChI Key: UKPWCHKYDXSHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide is a chemical compound with the molecular formula C13H15F2NO3S and a molecular weight of 303.32 g/mol . This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a propylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide is a synthetic compound with the molecular formula C13H15F2NO3S\text{C}_{13}\text{H}_{15}\text{F}_2\text{N}\text{O}_3\text{S} and a molecular weight of approximately 303.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics and anti-inflammatory applications.

Antitumor Activity

Research has indicated that derivatives similar to this compound exhibit significant antitumor activity. A study focused on various benzamide derivatives demonstrated that specific structural modifications can enhance their inhibitory effects against cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The optimal compounds showed IC50 values in the low micromolar range, indicating potent activity .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 35 (related structure)A5495.29 ± 0.58
Compound 35HeLa3.72 ± 0.91
Compound 35MCF-79.23 ± 0.56

The mechanism by which compounds like this compound exert their effects is often linked to their interaction with specific molecular targets involved in tumor growth and proliferation. Molecular docking studies suggest that these compounds can effectively bind to key enzymes such as c-Met kinase, which is implicated in various signaling pathways associated with cancer progression .

Anti-inflammatory Potential

In addition to its antitumor properties, the compound may also demonstrate anti-inflammatory effects. Research into similar sulfonamide derivatives has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Such activity could position this compound as a candidate for treating inflammatory diseases .

Synthesis and Evaluation

A comprehensive study synthesized various benzamide derivatives, including those structurally related to this compound. The synthesized compounds underwent biological evaluation for their anticancer properties, leading to the identification of several promising candidates with enhanced potency compared to existing treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that the introduction of specific functional groups significantly influences the biological activity of these compounds. For instance, the presence of fluorine atoms and cyclopropyl groups was found to improve both the binding affinity and inhibitory potency against targeted enzymes .

Properties

IUPAC Name

5-cyclopropyl-2,4-difluoro-N-propylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3S/c1-2-5-20(18,19)16-13(17)10-6-9(8-3-4-8)11(14)7-12(10)15/h6-8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPWCHKYDXSHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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